Aniline-d5

Descripción

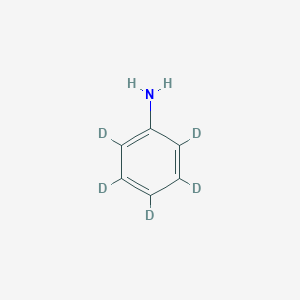

Structure

3D Structure

Propiedades

IUPAC Name |

2,3,4,5,6-pentadeuterioaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYRUJLWNCNPSJ-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961875 |

Source

|

| Record name | (~2~H_5_)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless oily liquid; Darkened by air and light exposure; [NTP] Hygroscopic liquid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | Aniline-d5 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4165-61-1 |

Source

|

| Record name | Benzen-2,3,4,5,6-d5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3,4,5,6-2H5)Aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_5_)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2,3,4,5,6-2H5]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Aniline-d5 in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aniline-d5, the deuterated isotopologue of aniline (B41778), serves as a pivotal tool in modern scientific research, offering unique advantages in analytical chemistry, metabolic studies, and chemical synthesis. Its altered mass, while minimally impacting its chemical reactivity, provides a powerful label for tracing, quantification, and mechanistic elucidation. This guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual representations of its utility in a research context.

Core Applications of this compound

This compound's primary applications in research stem from the kinetic isotope effect and its utility as a stable isotope-labeled internal standard. The substitution of hydrogen with deuterium (B1214612) atoms leads to a stronger carbon-deuterium bond, which can influence reaction rates and metabolic pathways. Its increased mass allows for clear differentiation from its non-deuterated counterpart in mass spectrometry-based analyses.

The main uses of this compound include:

-

Internal Standard for Quantitative Analysis: this compound is widely employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of aniline and related primary aromatic amines in various matrices, including environmental, biological, and food samples.[1]

-

Isotope Tracing in Metabolism and Environmental Studies: As a labeled compound, this compound is invaluable for tracing the metabolic fate of aniline and aniline-containing compounds in biological systems.[2] It aids in the identification of metabolites and the elucidation of metabolic pathways.[1] Similarly, it is used to study the environmental degradation and transformation of aniline.[2]

-

Metabolic Probe for Carcinogen Activation: this compound is utilized as a metabolic probe to investigate the activation of carcinogens.[3]

-

Building Block in Chemical Synthesis: It serves as a precursor in the synthesis of other deuterated compounds, particularly for creating labeled pharmaceutical ingredients and research chemicals.[1][2]

Data Presentation

Physicochemical Properties: Aniline vs. This compound

The physical properties of this compound are very similar to those of unlabeled aniline, which is crucial for its use as an internal standard.[4]

| Property | Aniline | This compound |

| Molecular Formula | C₆H₇N | C₆D₅NH₂ |

| Molecular Weight ( g/mol ) | 93.13 | 98.16 |

| Melting Point (°C) | -6.3 | -6 |

| Boiling Point (°C) | 184.13 | 184 |

| Density (g/mL at 25°C) | 1.0217 | 1.076 |

| Refractive Index (n20/D) | 1.5863 | 1.5836 |

| Solubility in water | Slightly soluble | No data, expected to be similar to aniline |

Isotopic Purity and Enrichment

| Parameter | Value |

| Isotopic Enrichment | ≥ 98 atom % D |

Sources:[1]

Application in Chemical Synthesis: Reaction Yields

This compound can be used as a starting material for the synthesis of other deuterated compounds.

| Product | Starting Material | Reaction Type | Yield (%) |

| 2-quinoxalinecarboxylic acid-d₄ | This compound | Condensation/Cyclization | Not explicitly stated, but high isotopic enrichment achieved |

| 3-methylquinoxaline-2-carboxylic acid-d₄ | This compound | Condensation/Cyclization | Not explicitly stated, but high isotopic enrichment achieved |

Sources:[9]

Experimental Protocols

Quantification of Aniline in Water Samples using this compound as an Internal Standard by LC-MS/MS

This protocol describes a method for the determination of aniline in environmental water samples.

a. Reagents and Materials:

-

Aniline standard solution

-

This compound (internal standard) solution

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Syringe filters (0.22 µm)

-

LC-MS/MS system

b. Sample Preparation:

-

Collect water samples in clean glass bottles.

-

To a 10 mL aliquot of the water sample, add a known amount of this compound internal standard solution to achieve a final concentration of 1 µg/L.

-

Vortex the sample for 30 seconds.

-

Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

c. LC-MS/MS Conditions:

-

LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Aniline: Precursor ion > Product ion (specific m/z values to be optimized)

-

This compound: Precursor ion > Product ion (specific m/z values to be optimized)

-

d. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of aniline to this compound against the concentration of aniline standards.

-

Quantify the concentration of aniline in the samples using the calibration curve.

In Vitro Metabolism of an Aniline-Containing Drug Candidate using Human Liver Microsomes

This protocol outlines a general procedure to study the metabolism of a drug candidate containing an aniline moiety, using this compound as a tool for metabolite identification.

a. Reagents and Materials:

-

Test compound (aniline-containing drug candidate)

-

This compound labeled version of the test compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

LC-HRMS (High-Resolution Mass Spectrometry) system

b. Incubation Procedure:

-

Prepare a stock solution of the test compound and the this compound labeled test compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (pH 7.4)

-

Human Liver Microsomes (final concentration 0.5 mg/mL)

-

Test compound or this compound labeled test compound (final concentration 1 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube for LC-HRMS analysis.

c. LC-HRMS Analysis:

-

Use a C18 column and a suitable gradient of water and acetonitrile with 0.1% formic acid.

-

Acquire data in full scan mode to detect all potential metabolites.

-

Compare the chromatograms and mass spectra of the incubations with the unlabeled and this compound labeled test compound.

-

Metabolites of the deuterated compound will exhibit a characteristic mass shift corresponding to the number of deuterium atoms retained, facilitating their identification.

Signaling Pathways and Experimental Workflows

Aniline Metabolism Pathway

The metabolism of aniline primarily occurs in the liver and involves several enzymatic reactions, including oxidation and conjugation. Cytochrome P450 enzymes play a crucial role in the initial oxidation steps.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of aniline in a sample using this compound as an internal standard.

Workflow for Metabolite Identification

This diagram shows the process of identifying metabolites of an aniline-containing compound using its deuterated analog.

References

- 1. Aniline-2,3,4,5,6-d5 | ZEOTOPE [zeotope.com]

- 2. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 3. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Anilines: Structure, Properties & Uses in Chemistry [vedantu.com]

- 6. Aniline - Wikipedia [en.wikipedia.org]

- 7. ANILINE D5 | 4165-61-1 [chemicalbook.com]

- 8. ANILINE D5 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Synthesis of deuterium-labeled 2-quinoxalinecarboxylic acid and 3-methylquinoxaline-2-carboxylic acid from deuterium aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Aniline-d5: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of Aniline-d5. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this deuterated internal standard in their work. This guide includes detailed data, experimental protocols, and visual representations of key processes.

Core Physical and Chemical Properties

This compound, also known as (2,3,4,5,6-pentadeuteriophenyl)amine, is a stable isotope-labeled form of aniline (B41778). Its physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆D₅NH₂ |

| Molecular Weight | 98.16 g/mol |

| Appearance | Clear orange to yellow-brown liquid |

| Melting Point | -6 °C |

| Boiling Point | 184 °C |

| Density | 1.076 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5836 |

| Vapor Pressure | 0.7 mmHg at 25 °C |

| Flash Point | 70 °C (closed cup) |

Table 2: Solubility of this compound

| Solvent | Solubility |

| Dimethylformamide (DMF) | 15 mg/mL |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL |

| Ethanol | 3 mg/mL |

| Phosphate Buffered Saline (PBS, pH 7.2) | 5 mg/mL |

Synthesis of this compound

Two common methods for the synthesis of this compound are outlined below.

Protocol 1: From Bromobenzene-d5

This protocol describes a two-stage synthesis starting from Bromobenzene-d5.[1]

Stage 1: Synthesis of Intermediate

-

In a round-bottom flask, combine Bromobenzene-d5 (500 g, 3085 mmol), copper(I) iodide (117.5 g, 615 mmol), trans-4-hydroxy-L-proline (162 g, 1235 mmol), and potassium carbonate (1279.5 g, 9255 mmol) in 2500 mL of dimethyl sulfoxide (DMSO).

-

Stir the mixture and slowly add 2900 mL of 28% ammonia (B1221849) water.

-

Heat the reaction mixture at 80 °C overnight with stirring.

-

After the reaction is complete, perform multiple extractions with ethyl acetate (B1210297) and distilled water.

-

Concentrate the organic layer under reduced pressure.

-

Purify the residue by column chromatography using ethyl acetate and heptane (B126788) as eluents to obtain the liquid intermediate.

Stage 2: Synthesis of this compound

-

In a round-bottom flask, combine the intermediate from Stage 1 (185 g, 1887 mmol) with trichloroacetonitrile (B146778) (326.6 g, 2257 mmol) in 1850 mL of dichloromethane (B109758).

-

Add tin(IV) chloride (491.2 g, 1887 mmol).

-

Place the flask in an ice bath and slowly add a 1 M solution of boron trichloride (B1173362) in dichloromethane (243.3 g, 2072 mmol).

-

Reflux the mixture with stirring for 24 hours.

-

After the reaction, place the flask in an ice bath and add a solution of potassium carbonate (3126.5 g, 22616 mmol) in methanol (B129727) dropwise.

-

Heat the mixture to remove dichloromethane and then reflux for approximately 3 hours.

-

After cooling to room temperature, filter the insoluble solid.

-

Concentrate the filtrate under reduced pressure, dissolve the residue in ethyl acetate, and wash with a 2 N aqueous hydrochloric acid solution and water.

-

Dry the organic layer with magnesium sulfate, concentrate under reduced pressure, and purify by chromatography with ethyl acetate and hexane (B92381) to yield this compound.

Protocol 2: From Nitrobenzene-d5

This protocol details the reduction of Nitrobenzene-d5 to this compound.[2]

-

To a Teflon tube, add Nitrobenzene-d5 (2.55 g), 10% Palladium on carbon (Pd/C) (200 mg), and methanol (5 mL).

-

Place the Teflon tube in an autoclave.

-

Purge the autoclave and then charge it with hydrogen gas to a pressure of 3 atm.

-

Stir the reaction mixture at room temperature for 16 hours.

-

After completion, evaporate the solvents under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography using a mixture of petroleum ether and ethyl acetate (100:1) to obtain this compound as a colorless oil (92% yield).

Chemical Reactivity and Isotopic Stability

This compound exhibits chemical reactivity that is very similar to that of unlabeled aniline. The deuterium (B1214612) atoms on the phenyl ring are stable under most conditions and do not readily exchange with protons. The primary amino group undergoes typical reactions of aromatic amines, such as acylation, alkylation, and diazotization. The presence of the electron-donating amino group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

Experimental Protocols for Analysis

This compound is a critical internal standard for the accurate quantification of aniline in various matrices. Below are generalized protocols for its use in common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (General Protocol):

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean NMR tube.[3]

-

For ¹H NMR, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal reference (0 ppm).

-

Ensure the sample is completely dissolved and free of any particulate matter. Filtration through a small plug of glass wool in a Pasteur pipette is recommended.[3]

¹H NMR Spectroscopy (Predicted):

Due to the deuteration of the phenyl ring, the ¹H NMR spectrum of this compound is significantly simplified compared to aniline. The primary signal will be from the two protons of the amino group (-NH₂). The chemical shift of these protons can vary depending on the solvent and concentration but is typically observed as a broad singlet.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of this compound will show signals for the carbon atoms of the phenyl ring. The carbon atom attached to the amino group (C-N) will appear at a distinct chemical shift from the other deuterated carbons. The coupling of carbon to deuterium (C-D) will result in characteristic splitting patterns (triplets for -CD- and a more complex multiplet for the C-N carbon if coupling is resolved).

Mass Spectrometry (MS)

General Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile). For use as an internal standard, a known amount is spiked into the sample containing the target analyte (aniline).[4]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms).[4]

-

Injector Temperature: 250 °C.[4]

-

Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, then ramped to 130 °C at 5 °C/min, followed by a ramp to 300 °C at 30 °C/min, and held for 4 minutes.[4]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Ion Source Temperature: 300 °C.[4]

-

Acquisition Mode: Selected Ion Monitoring (SIM) is often employed for quantitative analysis, monitoring the molecular ion and characteristic fragment ions of both aniline and this compound.

-

General Protocol for LC-MS/MS Analysis:

-

Sample Preparation: Environmental water samples are typically diluted (e.g., 20-fold with ultrapure water) and spiked with a known concentration of this compound as a surrogate substance.[5] For serum samples, a protein precipitation step followed by extraction is common.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

LC Conditions:

-

Column: A C18 or other suitable reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid to improve ionization.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typical.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both aniline and this compound are monitored.

-

Application in Drug Development and Metabolic Studies

The primary application of this compound in drug development is as an internal standard for pharmacokinetic and metabolic studies of drugs containing an aniline moiety. Its use allows for precise quantification, correcting for variations in sample preparation and instrument response.

Metabolic Pathway of Aniline

Isotope labeling studies have been instrumental in elucidating the metabolic fate of aniline. The major metabolic pathway involves N-acetylation and hydroxylation. The diagram below illustrates the key biotransformation steps.

References

- 1. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. [Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of Analytical Conditions for a Rapid Determination of Aniline in Environmental Water by Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Aniline-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of Aniline-d5 (2,3,4,5,6-pentadeuterioaniline). This compound is a crucial deuterated analog used as an internal standard in analytical chemistry, particularly in mass spectrometry-based applications, and as a building block in the synthesis of deuterated pharmaceutical ingredients. This document details established synthetic routes, purification protocols, and methods for assessing isotopic enrichment and chemical purity.

Synthesis of this compound

Two principal synthetic pathways for the preparation of this compound are the reduction of nitrobenzene-d5 (B32914) and the amination of bromobenzene-d5 (B116778).

Reduction of Nitrobenzene-d5

The reduction of nitrobenzene-d5 is a widely employed method due to the commercial availability of the starting material. Various reducing agents can be utilized, with catalytic hydrogenation and metal/acid reductions being the most common.

Catalytic hydrogenation offers a clean and efficient route to this compound.

-

Experimental Protocol:

-

In a high-pressure reaction vessel, dissolve nitrobenzene-d5 (1 equivalent) in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297).

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 3-5 bar) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude this compound. A supporting information document mentions a 92% yield for the synthesis of D5-aniline from D5-nitrobenzene, suggesting this is a high-yielding method.

-

Reduction using metals such as tin or iron in the presence of a strong acid is a classical and robust method.

-

Experimental Protocol (using Tin and HCl):

-

To a round-bottom flask equipped with a reflux condenser, add nitrobenzene-d5 (1 equivalent) and granulated tin (2-3 equivalents).

-

Slowly add concentrated hydrochloric acid (HCl) portion-wise to control the initial exothermic reaction.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for several hours until the nitrobenzene-d5 is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and slowly add a concentrated solution of sodium hydroxide (B78521) (NaOH) until the solution is strongly alkaline to dissolve the tin salts.

-

The product, this compound, will separate as an oily layer. Proceed with purification as described in Section 2.

-

Amination of Bromobenzene-d5

This method involves a copper-catalyzed nucleophilic aromatic substitution reaction.

-

Experimental Protocol:

-

In a round-bottom flask, combine bromobenzene-d5 (1 equivalent), copper(I) iodide (0.2 equivalents), trans-4-hydroxy-L-proline (0.4 equivalents), and potassium carbonate (3 equivalents) in dimethyl sulfoxide (B87167) (DMSO).

-

Slowly add aqueous ammonia (B1221849) (28%) to the stirred mixture.

-

Heat the reaction mixture at 80°C overnight.

-

After cooling to room temperature, extract the product several times with ethyl acetate and water.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of ethyl acetate and heptane (B126788) as the eluent to obtain this compound. This method has a reported yield of 61.1%.

-

Purification of this compound

Crude this compound from the synthesis reactions often contains unreacted starting materials, byproducts, and residual solvents. Purification is essential to achieve the high purity required for most applications.

Steam Distillation

Steam distillation is an effective method for separating aniline (B41778) from non-volatile impurities and salts.

-

Experimental Protocol:

-

Transfer the crude, basified this compound reaction mixture to a distillation flask.

-

Introduce steam into the flask, or add water and heat to boiling.

-

The steam will carry the this compound over into the condenser.

-

Collect the distillate, which will be a two-phase mixture of this compound and water.

-

Separate the this compound layer from the aqueous layer using a separatory funnel.

-

Further dry the this compound over a suitable drying agent such as potassium hydroxide (KOH) pellets.

-

Vacuum Distillation

For a higher degree of purity, vacuum distillation is recommended to separate this compound from less volatile impurities.

-

Experimental Protocol:

-

Place the crude or steam-distilled this compound in a round-bottom flask suitable for vacuum distillation.

-

Add a few boiling chips or a magnetic stir bar.

-

Set up a vacuum distillation apparatus and connect it to a vacuum pump.

-

Gradually reduce the pressure and begin heating the flask.

-

Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.

-

Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a dark, sealed container to prevent oxidation and degradation.

-

Data Presentation

Synthesis and Purity Data

| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Isotopic Purity (atom % D) | Chemical Purity (%) |

| Catalytic Hydrogenation | Nitrobenzene-d5 | H₂, Pd/C | ~92 | >98 | >99 |

| Metal-Mediated Reduction | Nitrobenzene-d5 | Sn, HCl | 60-80 | >98 | >98 |

| Amination | Bromobenzene-d5 | CuI, NH₄OH | 61.1 | >98 | >98 |

Note: Isotopic and chemical purity values are typical for commercially available this compound and can be achieved with the described synthesis and purification methods. Actual values will depend on the specific reaction and purification conditions.

Quality Control

The isotopic enrichment and chemical purity of the final product should be rigorously assessed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to determine the chemical purity by separating this compound from any volatile impurities. MS is used to confirm the identity and determine the isotopic distribution by analyzing the mass-to-charge ratio of the molecular ion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to assess the degree of deuteration by quantifying the residual proton signals in the aromatic region. ¹³C NMR can also provide information about the deuteration pattern. Deuterium (B1214612) NMR (²H NMR) can directly observe the deuterium signals and is a powerful tool for determining isotopic enrichment.

Visualizations

Synthesis Pathways

Caption: Primary synthetic routes to this compound.

Purification Workflow

Caption: General purification workflow for this compound.

Isotopic Purity of Commercial Aniline-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available Aniline-d5. The document details the typical isotopic enrichment levels offered by major chemical suppliers and outlines the key analytical methodologies used to determine and verify this critical parameter. Experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are provided, along with a discussion of potential chemical impurities.

Introduction to this compound and Isotopic Purity

This compound (C₆D₅NH₂) is a stable isotope-labeled analog of aniline (B41778) where the five hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This isotopic substitution makes it an invaluable tool in a variety of scientific applications, including as an internal standard in quantitative mass spectrometry-based analyses, for tracing metabolic pathways of aromatic amines, and in mechanistic studies of chemical reactions.

The utility of this compound is fundamentally dependent on its isotopic purity, which refers to the extent to which the hydrogen atoms at specified positions have been replaced by deuterium. High isotopic purity is crucial for minimizing cross-contribution to the analyte signal in isotope dilution mass spectrometry, thereby ensuring accurate quantification. For most applications, an isotopic enrichment of >98% is generally recommended.

Commercial Availability and Isotopic Purity Data

This compound is readily available from several major chemical suppliers. The stated isotopic purity is consistently high, although the level of detail provided on product pages and in certificates of analysis can vary. Below is a summary of the typical isotopic purity of this compound from prominent vendors.

| Supplier | Product Number (Example) | Stated Isotopic Purity (atom % D) | Chemical Purity |

| MilliporeSigma (Sigma-Aldrich) | 175692 | 98 | ≥99% (CP)[1] |

| Cambridge Isotope Laboratories, Inc. | DLM-862 | 98 | ≥98%[2][3] |

| LGC Standards | DRE-C10262600 | Not explicitly stated, but >95% (HPLC) chemical purity[4][5] | >95% (HPLC)[4][6] |

| Eurisotop | DLM-862 | 98 | 98%[7][8] |

| Biosynth | FA146240 | Not explicitly stated | Not explicitly stated |

Note: The data presented is based on publicly available information from supplier websites and may vary by specific lot. For precise data, always refer to the lot-specific Certificate of Analysis (CoA).

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive method for confirming the positions of deuterium labeling and for quantifying the degree of deuteration. Both proton (¹H) and deuterium (²H) NMR are employed for a comprehensive analysis.

¹H NMR is used to quantify the residual, non-deuterated aniline present in the sample. By comparing the integral of the aromatic proton signals to that of a known internal standard, the isotopic purity can be calculated.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add a precise volume (e.g., 0.6 mL) of a deuterated solvent that does not have signals in the aromatic region (e.g., Chloroform-d, Acetone-d6).

-

Add a known quantity of a high-purity, non-volatile internal standard with a well-resolved signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.

-

A pulse angle of 90° is typically used.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the residual proton signals.

Data Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the residual aromatic proton signals of this compound (typically in the range of 6.5-7.5 ppm).

-

Integrate the signal of the internal standard.

-

Calculate the amount of residual protonated aniline relative to the internal standard to determine the isotopic purity.

²H NMR provides direct evidence of deuterium incorporation and can be used to confirm the positions of deuteration.[10]

Instrumentation:

-

High-field NMR spectrometer equipped with a broadband probe capable of detecting deuterium.

Sample Preparation:

-

Prepare a concentrated solution of this compound (e.g., 20-50 mg) in a non-deuterated solvent (e.g., CHCl₃) to avoid a large solvent signal in the ²H spectrum.[11]

Data Acquisition:

-

Acquire a ²H NMR spectrum. The chemical shifts in ²H NMR are identical to those in ¹H NMR.[11][12]

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as the deuterium nucleus is less sensitive than the proton.

Data Analysis:

-

The presence of signals in the aromatic region of the ²H spectrum confirms the incorporation of deuterium at these positions. The relative integrals of the different deuterium signals can provide information about the distribution of deuterium at the different aromatic sites.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for determining the isotopic distribution of deuterated compounds by analyzing the mass-to-charge ratio of the molecular ions. High-resolution mass spectrometry (HRMS) is particularly effective for resolving different isotopologues.

Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

GC Conditions:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

-

Injection: Split or splitless injection of 1 µL.

-

Oven Program: A temperature gradient program to ensure good separation from any potential impurities. For example, start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode to detect all isotopologues (e.g., m/z 50-150).

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to this compound.

-

Determine the relative abundances of the molecular ions for each isotopologue (d0 to d5). The molecular ion for unlabeled aniline (d0) is at m/z 93, and for this compound, it is at m/z 98.

-

Calculate the isotopic purity by dividing the abundance of the d5 isotopologue by the sum of the abundances of all isotopologues.

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique for determining isotopic purity and is particularly useful when coupled with high-resolution mass analyzers.[13]

Instrumentation:

-

Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable mobile phase, such as a mixture of water and acetonitrile (B52724) with 0.1% formic acid.

LC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: A typical analytical flow rate (e.g., 0.2-0.4 mL/min).

MS Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Acquisition Mode: Full scan mode over a mass range that includes all expected isotopologues (e.g., m/z 90-105).

Data Analysis:

-

Similar to GC-MS, extract the mass spectrum for the this compound peak and determine the relative abundances of the isotopologues to calculate the isotopic purity.

Potential Chemical Impurities

Beyond isotopic purity, the chemical purity of this compound is also a critical consideration. Impurities can arise from the starting materials, side reactions during the deuteration process, or degradation upon storage. Aniline itself is susceptible to oxidation, which can lead to the formation of colored impurities.

Common types of impurities in aniline include:

-

Process-Related Impurities: Unreacted starting materials and by-products from the synthesis.

-

Degradation Impurities: Oxidation products such as p-benzoquinone and polymeric materials.

-

Elemental Impurities: Trace metals from catalysts used in the synthesis.

The chemical purity is typically assessed by techniques such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC) with UV detection.

Visualizations

Caption: Workflow for Isotopic Purity Assessment of this compound.

Caption: Logical Flow for this compound Purity Determination.

References

- 1. 苯胺-2,3,4,5,6-d5 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. Aniline-ring-Dâ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Aniline-ring-dâ (D, 98%)- Cambridge Isotope Laboratories, DLM-862-5 [isotope.com]

- 4. This compound | CAS 4165-61-1 | LGC Standards [lgcstandards.com]

- 5. Aniline D5 | CAS 4165-61-1 | LGC Standards [lgcstandards.com]

- 6. This compound | CAS 4165-61-1 | LGC Standards [lgcstandards.com]

- 7. ANILINE | Eurisotop [eurisotop.com]

- 8. ANILINE | Eurisotop [eurisotop.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 13. resolvemass.ca [resolvemass.ca]

Aniline-d5: A Technical Guide for Researchers

Aniline-d5 , a deuterated form of aniline (B41778), serves as a critical tool in analytical chemistry, particularly in mass spectrometry-based quantification, and as a building block in the synthesis of deuterated pharmaceutical compounds. This guide provides an in-depth overview of its core properties, applications, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Core Properties and Identification

This compound is distinguished by the substitution of five hydrogen atoms on the benzene (B151609) ring with deuterium (B1214612) atoms. This isotopic labeling provides a distinct mass shift without significantly altering its chemical properties, making it an ideal internal standard.

| Property | Value | Citation(s) |

| CAS Number | 4165-61-1 | [1][2][3][4][5] |

| Molecular Weight | 98.16 g/mol | [1][2][3][6][7] |

| Molecular Formula | C₆D₅NH₂ | [5] |

| Appearance | Clear orange to yellow-brown liquid | [3][4] |

| Melting Point | -6 °C | [4][6] |

| Boiling Point | 184 °C | [4][6] |

| Density | 1.076 g/mL at 25 °C | [4][6] |

| Refractive Index | n20/D 1.5836 | [4][6] |

| Isotopic Purity | Typically ≥ 98 atom % D | [5][6] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common route involves the reaction of bromobenzene-d5 (B116778) with ammonia (B1221849) in the presence of a copper catalyst.

A documented synthesis pathway is as follows:

-

Starting Material: Bromobenzene-d5

-

Reagents: Copper(I) iodide, potassium carbonate, trans-4-hydroxy-L-proline, ammonium (B1175870) hydroxide, dimethyl sulfoxide (B87167) (DMSO)

-

Process: The reaction involves heating the starting materials and reagents, followed by extraction and purification steps to yield this compound.[7]

Another approach begins with the synthesis of D5-nitrobenzene, which is subsequently reduced to form this compound.[8]

Key Applications in Research and Development

The primary applications of this compound stem from its isotopic labeling, which makes it invaluable in quantitative analysis and mechanistic studies.

-

Internal Standard for Mass Spectrometry: this compound is widely used as an internal standard for the quantification of aniline and related compounds in various matrices, including environmental, biological, and industrial samples.[2][5] Its use in isotope dilution assays with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) allows for high accuracy and precision by correcting for variations during sample preparation and analysis.[9]

-

Pharmaceutical Research and Drug Development: In drug development, deuterated compounds like this compound are key reagents in the preparation of deuterated drug candidates.[10] Isotopic labeling can alter the metabolic profile of a drug, potentially improving its pharmacokinetic properties. Aniline derivatives themselves are foundational in synthesizing a wide range of pharmaceuticals, including analgesics, anticancer agents, and antimicrobials.[11][12][13]

-

Metabolic and Mechanistic Studies: It serves as a tracer to elucidate the metabolic pathways of aromatic amines and drug intermediates.[5] Aniline is known to induce toxicity through oxidative stress, and this compound can be used to study these mechanisms, which may involve the NF-κB and AP-1 signaling pathways.

-

NMR Spectroscopy: Due to its deuterated nature, this compound is also utilized as an NMR solvent and for isotope tracing studies.[10]

-

Quantitative Proteomics: While not a direct use of this compound, the underlying principle of using isotopically labeled aniline (specifically ¹³C-aniline) is employed in quantitative proteomics techniques like ANIBAL (Aniline Benzoic Acid Labeling). This method labels carboxylic and amino groups in proteins for mass spectrometry-based quantification.

Experimental Protocol: Quantification of Aniline in Water using this compound as an Internal Standard

This protocol is adapted from a method for the rapid determination of aniline in environmental water samples by LC/MS/MS.[9]

1. Objective: To quantify the concentration of aniline in a water sample using this compound as an internal standard to ensure accuracy and reproducibility.

2. Materials and Reagents:

-

Aniline standard solution

-

This compound (internal standard) stock solution

-

Milli-Q water or equivalent high-purity water

-

Methanol (B129727) (HPLC grade)

-

Formic Acid (for mobile phase)

-

Sample vials

-

LC/MS/MS system

3. Standard Preparation:

-

Aniline Stock Solution: Prepare a stock solution of aniline in methanol.

-

Calibration Standards: Create a series of calibration standards by spiking known concentrations of the aniline stock solution into Milli-Q water. A typical range could be 0.05 µg/L to 2.0 µg/L.[9]

-

Internal Standard Spiking: Add a fixed concentration of this compound to all calibration standards and samples.

4. Sample Preparation:

-

Collect the environmental water sample.

-

Dilute the sample 20-fold with Milli-Q water.[9]

-

Add the this compound internal standard to the diluted sample to achieve the same final concentration as in the calibration standards.

5. LC/MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 column (e.g., Kinetex, 100 mm x 2.1 mm ID, 1.7 µm).[4]

-

Mobile Phase: A gradient of water with 0.1% formic acid and a mixture of methanol and acetonitrile (B52724) with 0.1% formic acid.[4]

-

Flow Rate: 500 µL/min.[4]

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Aniline: Monitor the specific precursor to product ion transition.

-

This compound: Monitor the corresponding mass-shifted precursor to product ion transition.

-

-

6. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of aniline to the peak area of this compound against the concentration of the aniline calibration standards.

-

Calculate the concentration of aniline in the samples using the linear regression equation from the calibration curve.

Diagrams and Workflows

Caption: Experimental workflow for aniline quantification using this compound.

Caption: Postulated signaling pathway in aniline-induced toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. ANIBAL, stable isotope-based quantitative proteomics by aniline and benzoic acid labeling of amino and carboxylic groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. benchchem.com [benchchem.com]

- 6. Optimization of Analytical Conditions for a Rapid Determination of Aniline in Environmental Water by Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS [perkinelmer.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Safe Handling of Aniline-d5 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for Aniline-d5 in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work. This compound, a deuterated analogue of aniline (B41778), presents significant health risks and requires careful management.

Section 1: Chemical and Physical Properties

This compound is a colorless to yellowish oily liquid that darkens upon exposure to air and light[1]. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆D₅H₂N | [2][3][4][5] |

| Molecular Weight | 98.16 g/mol | [1][3][4][5] |

| CAS Number | 4165-61-1 | [1][2][4][5] |

| Melting Point | -6 °C | [6][7][8] |

| Boiling Point | 184 °C | [6][7][8] |

| Density | 1.076 g/mL at 25 °C | [7][8] |

| Flash Point | 70 °C (158 °F) - closed cup | [7][8] |

| Vapor Pressure | 0.7 mmHg at 25 °C | [7][8] |

| Vapor Density | 3.22 (vs air) | [7][8] |

| Solubility | Soluble in water (3.4 g/100 ml at 20°C for aniline). Miscible with alcohol, benzene, chloroform, and most other organic solvents. | [9] |

| Appearance | Colorless oily liquid; Darkened by air and light exposure. | [1] |

Section 2: Hazard Identification and Toxicity

This compound is classified as a highly toxic substance with multiple hazard classifications. It is crucial to understand these risks to implement appropriate safety measures.

GHS Hazard Classifications: [2][10]

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2][10]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[1][2][10]

-

Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[1][2][10]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[2][10]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[2][10]

-

Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[10]

-

Carcinogenicity (Category 2): Suspected of causing cancer.[10][11]

-

Specific Target Organ Toxicity (Repeated Exposure) (Category 1): Causes damage to organs (blood) through prolonged or repeated exposure.[10]

-

Hazardous to the Aquatic Environment (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[10]

Primary Health Effects: The primary effect of acute exposure to aniline is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[11][12] This can lead to symptoms such as cyanosis (blueish discoloration of the skin), headache, dizziness, confusion, and in severe cases, respiratory distress, collapse, and death.[1][11] Chronic exposure may lead to anemia, anorexia, and damage to the liver, kidneys, and nervous system.[1][11]

Occupational Exposure Limits (for Aniline): While specific limits for this compound are not established, the limits for aniline should be strictly followed.

-

OSHA PEL (Permissible Exposure Limit): 5 ppm (19 mg/m³) as an 8-hour time-weighted average (TWA), with a skin notation.[13]

-

ACGIH TLV (Threshold Limit Value): 2 ppm (7.6 mg/m³) as an 8-hour TWA, with a skin notation.[13][14]

-

NIOSH REL (Recommended Exposure Limit): Reduce exposure to the lowest feasible concentration as it is a suspected carcinogen.[13]

Section 3: Safe Handling and Storage Protocols

3.1. Engineering Controls

-

All work with this compound must be conducted in a properly functioning certified chemical fume hood to minimize inhalation exposure.[15]

-

Use of a glove box is recommended for procedures with a higher risk of aerosol generation.[15]

-

Safety showers and eyewash stations must be readily accessible in the immediate work area.[14][15]

3.2. Personal Protective Equipment (PPE) A comprehensive PPE strategy is mandatory when handling this compound.

-

Hand Protection: Wear appropriate chemical-resistant gloves. Butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended. Nitrile gloves are NOT recommended for handling Aniline. [16] Gloves must be inspected before use and disposed of properly after handling the chemical.[17]

-

Eye Protection: Chemical splash goggles are required at all times.[15][16] For high-risk operations, a face shield should be worn in addition to goggles.[18]

-

Skin and Body Protection: A fully buttoned, long-sleeved lab coat must be worn.[16] Long pants and closed-toe shoes are also required.[15][19]

-

Respiratory Protection: If work cannot be conducted within a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges must be used.[16][17] Personnel must be medically cleared and fit-tested to wear a respirator.[16]

3.3. Storage Requirements

-

Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[10][16] The recommended storage temperature is 2-8°C.[8]

-

Keep containers tightly closed and store them upright in a designated and labeled area, such as a chemical storage cabinet.[2][16]

-

Store below eye level and use secondary containment (e.g., a polyethylene (B3416737) tub) to prevent spills.[16]

-

Segregate this compound from incompatible materials, including strong oxidizing agents, strong acids, strong bases, and certain metals like zinc and iron.[15][16]

3.4. General Hygiene Practices

-

Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.[2][14]

-

Do not eat, drink, or apply cosmetics in areas where this compound is handled.[2][19]

-

Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[10]

Section 4: Experimental Protocols

4.1. Weighing and Dispensing

-

Preparation: Don all required PPE as specified in Section 3.2. Ensure the chemical fume hood is operational.

-

Dispensing: Conduct all dispensing activities within the fume hood. To minimize exposure, use a closed system or a syringe/cannula technique for liquid transfers whenever possible.

-

Weighing: If weighing is necessary, tare a sealed container on the balance. Transfer the required amount of this compound into the container inside the fume hood, then seal the container before moving it back to the balance for final weighing.

-

Cleanup: After dispensing, decontaminate any surfaces that may have come into contact with this compound using an appropriate cleaning agent and dispose of all contaminated materials as hazardous waste.

4.2. Running Reactions

-

Setup: Assemble the reaction apparatus within the chemical fume hood. Ensure all glassware is free of defects.

-

Execution: Perform the reaction with the fume hood sash at the lowest practical height.

-

Monitoring: Monitor the reaction for any signs of unexpected changes, such as pressure buildup or temperature fluctuations.

-

Workup: Quench and work up the reaction within the fume hood. Handle all resulting mixtures and waste streams as hazardous.

Section 5: Spill and Emergency Procedures

5.1. Spill Response Workflow

Caption: Workflow for responding to an this compound spill.

5.2. First Aid Response

Caption: First aid procedures for this compound exposure.

Detailed First Aid Measures:

-

Inhalation: Move the victim to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[10] Seek immediate medical attention.[14]

-

Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][15] Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]

-

Ingestion: If the person is conscious, rinse their mouth with water.[2] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[2][17] Seek immediate medical attention.[10][17]

Section 6: Waste Disposal

All waste containing this compound, including contaminated PPE, absorbent materials, and reaction byproducts, must be treated as hazardous waste.[16]

-

Collect waste in a designated, properly labeled, and sealed container.[16]

-

Store waste containers in a secure area, segregated from incompatible materials.

-

Dispose of hazardous waste through your institution's Environmental Health and Safety (EH&S) department in accordance with all local, state, and federal regulations.[2][10] Do not dispose of this compound down the drain.[16]

By strictly adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before working with this chemical.

References

- 1. This compound | C6H7N | CID 123211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sds.chemdox.com [sds.chemdox.com]

- 3. Page loading... [wap.guidechem.com]

- 4. biorbyt.com [biorbyt.com]

- 5. Aniline-ring-dâ (D, 98%)- Cambridge Isotope Laboratories, DLM-862-5 [isotope.com]

- 6. ANILINE D5 | 4165-61-1 [chemicalbook.com]

- 7. ANILINE D5 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. アニリン-2,3,4,5,6-d5 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 9. cloudfront.zoro.com [cloudfront.zoro.com]

- 10. cdn.chemservice.com [cdn.chemservice.com]

- 11. nj.gov [nj.gov]

- 12. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ANILINE | Occupational Safety and Health Administration [osha.gov]

- 14. fishersci.com [fishersci.com]

- 15. ipo.rutgers.edu [ipo.rutgers.edu]

- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 17. capotchem.cn [capotchem.cn]

- 18. safety.duke.edu [safety.duke.edu]

- 19. artsci.usu.edu [artsci.usu.edu]

The Solubility and Application of Aniline-d5 in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Aniline-d5 in common organic solvents, designed to support laboratory research and drug development. While specific quantitative solubility data for this compound is limited in publicly available literature, this document aggregates available information and provides qualitative assessments based on the known properties of its non-deuterated counterpart, aniline (B41778).

Furthermore, this guide details standardized experimental protocols for accurately determining solubility and illustrates the primary application of this compound as an internal standard in bioanalytical workflows, a critical role in modern pharmacokinetic studies.

Solubility Profile of this compound

Direct quantitative solubility data for this compound has been reported for a few common solvents used in bioanalysis.[1] The table below summarizes this information.

Table 1: Quantitative Solubility of this compound in Select Solvents

| Solvent | Chemical Formula | Solubility (mg/mL) |

|---|---|---|

| Dimethylformamide (DMF) | C₃H₇NO | 15[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 10[1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | - | 5[1] |

| Ethanol | C₂H₅OH | 3[1] |

Table 2: Estimated Solubility of this compound in Common Organic Solvents (Based on Aniline Data)

| Solvent Class | Solvent | Chemical Formula | Estimated Solubility |

|---|---|---|---|

| Alcohols | Methanol | CH₃OH | Miscible |

| Ethanol | C₂H₅OH | Miscible[4][5] | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible[4][5][6] |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | |

| Ketones | Acetone | C₃H₆O | Miscible[3][7] |

| Esters | Ethyl Acetate | C₄H₈O₂ | Soluble |

| Halogenated | Dichloromethane (DCM) | CH₂Cl₂ | Soluble |

| Chloroform | CHCl₃ | Miscible[3][4][5][8] | |

| Carbon Tetrachloride | CCl₄ | Miscible[7] | |

| Aromatic | Benzene | C₆H₆ | Miscible[2][3][9] |

| Toluene | C₇H₈ | Soluble (5.774 g/100 mL for Aniline)[10] | |

| Alkanes | Hexane | C₆H₁₄ | Partially Miscible/Limited Solubility |

| Cyclohexane | C₆H₁₂ | Partially Miscible/Limited Solubility |

Disclaimer: The term "Miscible" indicates solubility in all proportions. "Soluble" indicates good solubility, though not necessarily in all proportions. Data in this table, unless otherwise cited, is inferred from the qualitative solubility of non-deuterated aniline.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data in a specific solvent system, the Isothermal Shake-Flask Method is the gold-standard technique, recommended by organizations like the OECD.[3][10][11][12][13]

Protocol: Isothermal Shake-Flask Method

Principle: This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a constant temperature. An excess amount of the solute is agitated in the solvent for a prolonged period to ensure saturation. After separating the undissolved solute, the concentration in the saturated solution is quantified.[3][13]

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Vials or flasks with airtight seals

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The excess solid should be clearly visible to ensure saturation is achievable.[3]

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and solvent system.[13]

-

Phase Separation: Once equilibrium is reached, allow the samples to stand at the constant temperature to let undissolved material settle. To separate the saturated solution from the excess solute, either centrifuge the sample at the same temperature or filter it using a syringe filter compatible with the organic solvent.[10][12] This step is critical to prevent undissolved solute from artificially inflating the measured concentration.

-

Quantification:

-

Carefully extract an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with the solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantify the concentration of this compound using a pre-validated analytical method (e.g., HPLC, GC-MS). A calibration curve prepared with standards of known concentrations is required for accurate determination.[11][13]

-

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor, expressing the final value in units such as mg/mL or mol/L.

Core Applications in Drug Development

This compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis using mass spectrometry.[1][14][15] This application is fundamental in drug metabolism and pharmacokinetic (DMPK) studies.

Principle of Isotope Dilution Mass Spectrometry (IDMS): In IDMS, a known quantity of a deuterated standard (like this compound) is added to a biological sample (e.g., plasma or urine) containing the non-deuterated analyte of interest.[8] Because the deuterated standard is chemically identical to the analyte, it experiences the same sample processing losses, matrix effects, and ionization variability during LC-MS analysis.[16][17][18] The mass spectrometer distinguishes between the analyte and the standard by their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved.[8]

Aniline Metabolism

Understanding the metabolic fate of an aniline-containing drug is crucial for assessing its efficacy and toxicity. Aniline itself undergoes extensive metabolism, primarily in the liver.[19] The use of isotopically labeled compounds is essential for tracing these metabolic pathways.[4][15] Key metabolic steps include N-hydroxylation to form phenylhydroxylamine, which is implicated in aniline's hemolytic toxicity, and hydroxylation of the aromatic ring, leading to various aminophenols that are subsequently conjugated for excretion.[4][20]

References

- 1. caymanchem.com [caymanchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.au.dk [pure.au.dk]

- 6. Determination of aqueous solubili... preview & related info | Mendeley [mendeley.com]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. filab.fr [filab.fr]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. Aniline-2,3,4,5,6-d5 | ZEOTOPE [zeotope.com]

- 15. nbinno.com [nbinno.com]

- 16. benchchem.com [benchchem.com]

- 17. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 18. benchchem.com [benchchem.com]

- 19. The metabolism and disposition of aniline in the isolated blood-perfused liver of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of aniline metabolites in aniline-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Aniline-d5: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and optimal storage conditions for Aniline-d5. Understanding these parameters is critical for ensuring the isotopic and chemical purity of this compound, which is essential for its use as an internal standard in quantitative analysis, in metabolic studies, and as a starting material in the synthesis of deuterated compounds.

Physicochemical Properties and Storage Summary

This compound is a deuterated analog of aniline (B41778) where the five hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This isotopic substitution imparts a higher mass and greater metabolic stability due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][2] However, its general chemical reactivity and susceptibility to degradation are similar to that of unlabeled aniline.

Table 1: Summary of Physicochemical Properties and Recommended Storage for this compound

| Property | Value |

| Chemical Formula | C₆D₅NH₂ |

| Molecular Weight | ~98.16 g/mol |

| Appearance | Colorless to pale yellow oily liquid; darkens on exposure to air and light. |

| Boiling Point | ~184 °C |

| Melting Point | ~-6 °C |

| Storage Temperature | 2-8 °C (Refrigerated).[3][4][5][6][7] |

| Storage Conditions | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light and moisture.[8][9] |

| Long-Term Stability | Stable for extended periods under recommended conditions. Re-analysis of chemical purity is recommended after three years.[10] |

Stability Profile and Degradation Pathways

This compound is a stable compound when stored correctly. However, like its non-deuterated counterpart, it is susceptible to degradation through several pathways, primarily initiated by exposure to oxygen (air) and light. The primary degradation mechanisms are oxidation and polymerization.

Oxidative Degradation

Exposure to atmospheric oxygen can lead to the oxidation of the amino group and the aromatic ring. This process is often accelerated by light and can result in the formation of a variety of colored impurities. Potential oxidation products include:

-

Nitrobenzene-d5: From oxidation of the amino group.

-

Azoxybenzene-d10 and Azobenzene-d10: Formed through condensation reactions following oxidation.

-

Quinone-d4: Resulting from oxidation of the aromatic ring.

-

Polymeric materials (Aniline Black): Complex, dark-colored polymers formed through extensive oxidation and polymerization.[11]

The deuteration of the aromatic ring is expected to have a minimal effect on the susceptibility to oxidation compared to unlabeled aniline.

Photodegradation

Exposure to light, particularly UV radiation, can promote the degradation of this compound. Photodegradation can lead to the formation of radicals and initiate oxidation and polymerization reactions, resulting in discoloration and the formation of impurities.

Isotopic Stability (H/D Exchange)

Under neutral or basic conditions, the deuterium atoms on the aromatic ring of this compound are stable and not readily exchangeable. However, under strongly acidic conditions, there is a potential for hydrogen-deuterium (H/D) exchange, which could compromise the isotopic purity of the compound. It is therefore advisable to avoid prolonged exposure to strong acids.

Below is a diagram illustrating the potential degradation pathways of this compound.

References

- 1. research.tue.nl [research.tue.nl]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C6H7N | CID 123211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Aniline - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

The Deuterium Distinction: A Technical Guide to the Natural Abundance of Deuterium and its Influence on Aniline-d5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, possesses a natural abundance of approximately 0.0156%. While seemingly insignificant, the substitution of hydrogen with deuterium in a molecule can induce profound changes in its physicochemical properties. This technical guide provides an in-depth exploration of the natural abundance of deuterium and its consequential effects on the isotopologue aniline-d5. By leveraging the kinetic isotope effect (KIE), the strategic incorporation of deuterium can significantly alter reaction rates and metabolic pathways, a phenomenon of increasing interest in drug development. This document details the quantitative impact of deuteration on aniline (B41778), presents comprehensive experimental protocols for its synthesis and analysis, and visualizes key concepts through logical diagrams.

The Natural Abundance of Deuterium

Deuterium (²H or D) is a naturally occurring stable isotope of hydrogen, distinguished by the presence of a neutron in its nucleus alongside a proton. In contrast, the far more common hydrogen isotope, protium (B1232500) (¹H), contains only a proton. The terrestrial abundance of deuterium is relatively low, with approximately 1 in 6420 hydrogen atoms being deuterium. This translates to an atomic abundance of about 0.0156%.

| Parameter | Value | Reference |

| Natural Abundance (atomic %) | ~0.0156% | [General Knowledge] |

| Ratio to Protium (¹H) | ~1:6420 | [General Knowledge] |

| Isotopic Mass | 2.014 amu | [General Knowledge] |

The Kinetic Isotope Effect (KIE): A Consequence of Mass

The difference in mass between protium and deuterium is the origin of the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a reaction. The magnitude of the KIE is expressed as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD).

A significant KIE is a strong indicator that the C-H bond is broken in the rate-determining step of the reaction mechanism.

This compound: A Case Study in Deuteration's Impact

This compound is an isotopologue of aniline where the five hydrogen atoms on the benzene (B151609) ring have been replaced by deuterium atoms. This substitution has measurable effects on its spectroscopic properties and reactivity.

Spectroscopic Properties

The substitution of hydrogen with deuterium in the aromatic ring of aniline leads to subtle but discernible changes in its spectroscopic signatures.

Table 2: Comparative ¹H NMR Spectral Data for Aniline and this compound (in CDCl₃)

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aniline | H-ortho | ~6.76 | d | ~7.7 |

| H-meta | ~7.18 | t | ~7.8 | |

| H-para | ~6.86 | t | ~7.4 | |

| -NH₂ | ~3.63 | s | - | |

| This compound | -NH₂ | ~3.63 | s | - |

Note: In the ¹H NMR spectrum of this compound, the signals for the aromatic protons are absent due to the substitution with deuterium.

Table 3: Comparative IR Spectral Data for Aniline and this compound

| Vibrational Mode | Aniline (cm⁻¹) | This compound (cm⁻¹) | Effect of Deuteration |

| N-H symmetric stretch | ~3360 | ~3360 | No significant change |

| N-H asymmetric stretch | ~3442 | ~3442 | No significant change |